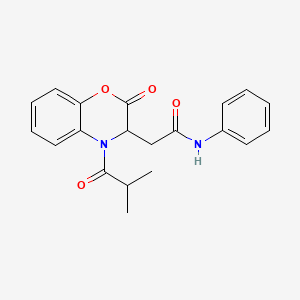![molecular formula C16H18N2O4S B4657665 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide](/img/structure/B4657665.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide
Descripción general
Descripción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide, also known as AM-404, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AM-404 is a potent inhibitor of the endocannabinoid system and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide acts as an inhibitor of the endocannabinoid system by blocking the uptake of the endocannabinoid anandamide. Anandamide is a naturally occurring cannabinoid that binds to the cannabinoid receptor CB1, which is involved in pain perception, inflammation, and neuroprotection. By blocking the uptake of anandamide, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide increases the availability of anandamide and enhances its effects on CB1 receptors.
Biochemical and Physiological Effects:
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, including TNF-alpha, IL-1beta, and MCP-1. Additionally, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide has also been shown to reduce pain perception in animal models of pain, including neuropathic pain, inflammatory pain, and visceral pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide in lab experiments is its potency as an inhibitor of the endocannabinoid system. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide has been shown to be a more potent inhibitor of anandamide uptake than other compounds, such as VDM11 and UCM707. Additionally, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide has been shown to have a longer duration of action than other inhibitors, which may be beneficial for studying the effects of endocannabinoids over time. One limitation of using N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide in lab experiments is its potential for off-target effects. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide has been shown to inhibit the uptake of other neurotransmitters, such as dopamine and serotonin, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide. One area of interest is the development of more selective inhibitors of the endocannabinoid system. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide has been shown to have off-target effects on other neurotransmitter systems, which may limit its therapeutic potential. Additionally, research is needed to determine the optimal dosing and administration of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide for therapeutic applications. Finally, further research is needed to determine the long-term safety and efficacy of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide in humans.
Aplicaciones Científicas De Investigación
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and visceral pain. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
4-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-14-6-4-13(5-7-14)16(19)18-11-10-12-2-8-15(9-3-12)23(17,20)21/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAVHVYUVWWTLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2,4-dimethylbenzenesulfonohydrazide](/img/structure/B4657597.png)
![ethyl 4-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4657602.png)
![N-(1,5-dimethylhexyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4657610.png)
![3-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4657614.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4657623.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4657634.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-furamide](/img/structure/B4657640.png)
![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4657647.png)

![2-{4-[(2,4-dichlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4657664.png)
![methyl 6-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4657672.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4657675.png)
![2-{[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4657681.png)